molecular formula C15H14F3NO2 B1345891 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-84-5

4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1345891
CAS No.: 946784-84-5
M. Wt: 297.27 g/mol
InChI Key: MQUFTUIQIAIWKH-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline (CID 26189989 ) is a specialist aniline derivative of interest in advanced chemical synthesis and materials research. Its molecular structure incorporates both an ethoxyphenoxy ether and a trifluoromethyl group attached to an aniline ring, making it a valuable multifunctional building block for constructing more complex organic architectures. The presence of the primary aniline group allows for further functionalization, such as amide bond formation or conversion to diazonium salts, enabling the creation of polymers, liquid crystals, or molecular scaffolds. The electron-withdrawing trifluoromethyl group can significantly influence the electronic properties and metabolic stability of resulting compounds, while the ethoxyphenoxy moiety can contribute to lipophilicity and influence molecular conformation. This combination of features makes this compound a candidate for research in areas including organic electronics, the development of specialty polymers, and as a precursor in pharmaceutical and agrochemical discovery. This product is exclusively intended for research purposes and laboratory use. It is not intended for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-20-10-4-3-5-11(8-10)21-12-6-7-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUFTUIQIAIWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethoxyphenoxy Intermediate

  • The ethoxyphenoxy intermediate is prepared by reacting 3-ethoxyphenol with a suitable halogenating agent (e.g., bromine or chlorine derivatives) to form 3-ethoxyphenoxy halide.
  • This halide serves as a key electrophilic partner for subsequent nucleophilic aromatic substitution.

Coupling with Trifluoromethyl-Substituted Aniline

  • The 3-ethoxyphenoxy halide is reacted with 2-(trifluoromethyl)aniline under basic conditions.
  • Common bases include sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution to form the diphenyl ether linkage.
  • Reaction solvents typically include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
  • Reaction temperatures are generally maintained between 80°C and 120°C to optimize yield without decomposing sensitive groups.

Purification

  • The crude product is purified by recrystallization or column chromatography.
  • Recrystallization solvents often include ethanol or ethyl acetate.
  • Chromatographic purification uses silica gel with gradient elution using hexane/ethyl acetate mixtures.
  • Industrial synthesis may employ continuous flow reactors to improve reaction control and scalability.
  • Automated systems can optimize reaction parameters such as temperature, pressure, and reagent feed rates to maximize yield and purity.
  • The trifluoromethyl group introduction is often achieved via nucleophilic aromatic substitution or catalytic trifluoromethylation of suitable precursors, sometimes involving copper catalysts or copper powder under controlled conditions.
  • Ammoniation reactions to introduce amino groups on trifluoromethylated aromatic rings may be conducted under high pressure and temperature, sometimes without catalysts, to improve yield and reduce by-products.
Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Ethoxyphenol halogenation 3-Ethoxyphenol + halogenating agent 25-50 2-4 85-90 Formation of 3-ethoxyphenoxy halide
Coupling with aniline 3-Ethoxyphenoxy halide + 2-(trifluoromethyl)aniline + base (NaOH/K2CO3) 80-120 6-12 75-85 Nucleophilic aromatic substitution
Purification Recrystallization or column chromatography Ambient - >95 purity Solvent: ethanol or ethyl acetate
Ammoniation (alternative) Aromatic halide + NH3, possibly Cu catalyst 173-250 11-72 70-90 High pressure and temperature conditions
  • Studies indicate that increasing ammonia feed in ammoniation reactions initially increases yield but excessive ammonia reduces it, highlighting the need for precise control.
  • Use of copper powder as a catalyst in trifluoromethyl aniline synthesis improves reaction efficiency and safety.
  • Reaction temperature and time are critical parameters; for example, 180-250°C and 36-72 hours are optimal for certain trifluoromethyl aniline syntheses.
  • Purification techniques significantly affect the final product quality, with column chromatography providing superior purity compared to recrystallization alone.

The preparation of 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline involves a well-established multi-step synthetic route centered on the formation of an ethoxyphenoxy intermediate followed by coupling with a trifluoromethyl-substituted aniline. Reaction conditions such as temperature, base choice, and purification methods are critical for optimizing yield and purity. Industrial methods leverage continuous flow and catalyst-free ammoniation under controlled pressure and temperature to enhance production efficiency. The detailed reaction conditions and optimization strategies summarized here provide a comprehensive guide for researchers and industrial chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

    4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxyphenoxy)-2-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness: 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the combination of the ethoxy group and trifluoromethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and ability to enhance metabolic stability, making this compound distinct from its analogs.

Biological Activity

4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique structural features, including an ethoxy group and a trifluoromethyl group. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3NO2
  • Molecular Weight : 299.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and influencing cellular pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, impacting signal transduction pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryExhibits potential to reduce inflammation markers in vitro.
AnticancerShows cytotoxic effects against various cancer cell lines.
Enzyme InhibitionPotential inhibitor of key metabolic enzymes.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent.

Study 2: Enzyme Interaction

Another study investigated the compound's interaction with specific enzymes involved in drug metabolism. The findings suggested that it could inhibit cytochrome P450 enzymes, which are crucial for drug clearance in the body. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Q & A

Q. What are the established synthetic routes for 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves bromination or coupling reactions. For example, bromination of the parent aniline derivative using N-bromosuccinimide (NBS) in DMF at 60°C yields brominated intermediates with ~80–89% efficiency . Suzuki-Miyaura cross-coupling reactions (e.g., using palladium catalysts and aryl boronic esters) are employed for introducing ethoxyphenoxy groups, as seen in analogous compounds . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize by-products.

Q. How is this compound characterized structurally, and what analytical techniques resolve data contradictions?

  • Methodological Answer :
  • X-ray crystallography (using SHELX software ) confirms molecular geometry, as applied to related trifluoromethyl-aniline derivatives .
  • LCMS/HPLC (e.g., C18 reverse-phase chromatography with acetonitrile/water gradients) verifies purity and identifies isomers .
  • NMR (¹H/¹³C, ¹⁹F) resolves ambiguities in substituent positioning, particularly for trifluoromethyl and ethoxyphenoxy groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Dark glass vials are preferred, as fluorinated anilines are light-sensitive .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The –CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. Kinetic studies using Hammett plots (σₚ values) and DFT calculations (e.g., Gaussian 09) quantify substituent effects. For example, bromination occurs preferentially at the 6-position in 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline due to –CF₃-induced electron deficiency .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Parallel reaction screening identifies optimal catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) for coupling steps .
  • Flow chemistry improves heat/mass transfer in exothermic reactions (e.g., bromination) .
  • In-line purification (e.g., preparative HPLC) isolates intermediates with >95% purity, critical for downstream reactions .

Q. How can computational modeling predict the compound’s biological targets, such as enzyme inhibition?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) simulates binding to receptors like GABA-gated chloride channels, leveraging homology models of Drosophila RDL receptors .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes, with free-energy perturbation (FEP) calculations quantifying binding affinities .

Q. What experimental approaches validate the compound’s role as a tubulin-binding agent in antiparasitic research?

  • Methodological Answer :
  • Competitive binding assays using fluorescent colchicine analogs (e.g., BODIPY-colchicine) quantify displacement in Leishmania tubulin .
  • Cryo-EM resolves structural changes in microtubule polymerization/depolymerization cycles upon compound addition .

Data Contradiction Analysis

Q. Conflicting reports on metabolic pathways: How to reconcile in vitro vs. in vivo results?

  • Methodological Answer :
  • Isotopic labeling (¹⁴C/³H) tracks metabolites in hepatic microsomes (in vitro) and rodent models (in vivo) .
  • LC-HRMS identifies oxidative metabolites (e.g., N-desmethyl derivatives) and conjugates (glucuronides), with discrepancies addressed via species-specific cytochrome P450 profiling .

Applications in Agrochemical Development

Q. How does this compound enhance insecticide efficacy against resistant pests?

  • Methodological Answer : The compound’s metabolite (desmethyl derivative) acts as a noncompetitive GABA receptor antagonist, bypassing cyclodiene resistance. Bioassays using Spodoptera frugiperda larvae quantify LD₅₀ values, while electrophysiology (patch-clamp) confirms ion channel blockade .

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